molecular formula C10H8N2O3 B1306287 (Quinazolin-4-yloxy)-acetic acid CAS No. 842959-64-2

(Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287
CAS No.: 842959-64-2
M. Wt: 204.18 g/mol
InChI Key: ILCNFBGYXLMVEH-UHFFFAOYSA-N
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Description

(Quinazolin-4-yloxy)-acetic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

(Quinazolin-4-yloxy)-acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are critical for cell growth and proliferation . Additionally, this compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular events that alter cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and the emergence of resistance in treated cells. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and lipids . For example, this compound can inhibit the activity of dihydrofolate reductase, an enzyme critical for nucleotide synthesis, leading to a reduction in DNA synthesis and cell proliferation . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is critical for its activity, as it determines the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinazolin-4-yloxy)-acetic acid typically involves the reaction of quinazoline derivatives with acetic acid or its derivatives. One common method is the condensation of quinazoline-4-ol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Quinazolin-4-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-4-carboxylic acid.

    Reduction: Quinazoline-4-ylmethanol or quinazoline-4-ylamine.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

(Quinazolin-4-yloxy)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-4-carboxylic acid
  • Quinazoline-4-ylmethanol
  • Quinazoline-4-ylamine

Uniqueness

(Quinazolin-4-yloxy)-acetic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it offers a versatile scaffold for the development of novel therapeutic agents and industrial products.

Properties

IUPAC Name

2-quinazolin-4-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCNFBGYXLMVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389874
Record name (quinazolin-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842959-64-2
Record name (quinazolin-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinazolin-4-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the key findings regarding the structure and characteristics of the synthesized (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid metal complexes?

A1: The research paper [] focused on synthesizing and characterizing metal complexes of (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (referred to as L1 in the study) with various metal ions, including Mn2+, Co2+, Ni2+, Cu2+, and Zn2+. The researchers utilized a range of techniques to elucidate the structure of these complexes:

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